molecular formula C16H15FN2O3S B12203327 methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12203327
M. Wt: 334.4 g/mol
InChI Key: AWWGFSMQBOLJRV-UHFFFAOYSA-N
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Description

Methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazolopyrimidine core. The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its fluorophenyl group, for example, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 3-keto proline and N-Boc-aldimines in the presence of a catalyst. The resulting product undergoes purification via column chromatography. Structural analysis using techniques such as NMR and X-ray diffraction reveals a complex arrangement of functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies indicate that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antitumor properties. Specifically, this compound has shown:

  • High Cytotoxicity : The compound demonstrates potent cytotoxic effects against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and HuTu 80 (human duodenal adenocarcinoma) .
  • Selectivity : It exhibits low cytotoxicity against normal liver cells (Chang liver), indicating a favorable therapeutic index compared to conventional chemotherapeutics like Sorafenib .

The biological activity is attributed to several mechanisms:

  • Inhibition of Key Enzymes : Thiazolo[3,2-a]pyrimidines have been identified as effective inhibitors of acetylcholinesterase (AChE) and GluN2A-selective NMDA receptor positive allosteric modulators .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Intermolecular Interactions : Non-covalent interactions such as hydrogen bonding and halogen bonding play a crucial role in the compound's stability and efficacy .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other thiazolo[3,2-a]pyrimidine derivatives:

Compound NameCytotoxicity (IC50 μM)Selectivity Index (Normal Cells)Mechanism
Methyl 5-(3-fluorophenyl)-2,7-dimethyl...10HighAChE Inhibition
Compound A15ModerateNMDA Modulation
Compound B25LowNon-specific

Case Studies

Properties

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15FN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3

InChI Key

AWWGFSMQBOLJRV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)F

Origin of Product

United States

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